REACTION_CXSMILES
|
C=O.[CH3:3][NH:4][CH3:5].[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:15]=1[NH:14][CH:13]=[CH:12]2.[C:16]([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(O)(=O)C>[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:5]=1[NH:4][CH:3]=[C:12]2[CH2:13][N:14]([CH3:15])[CH3:16] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for ˜16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Solid obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate and hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2C(=CNC12)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |